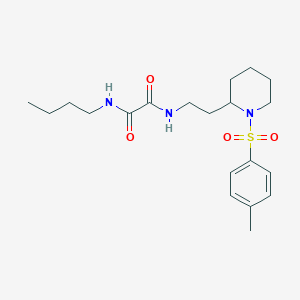
3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine (FSCP) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its diverse range of applications. FSCP is a pyridine derivative that has shown promising results in scientific research studies.
Wirkmechanismus
The exact mechanism of action of 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that play a role in the development and progression of various diseases. 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell proliferation, induce apoptosis (programmed cell death), and modulate the immune response. 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine has also been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine is its versatility. It has been shown to have a range of applications in scientific research studies. 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine is also relatively easy to synthesize, which makes it a cost-effective compound to use in lab experiments. However, one of the limitations of 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine is its potential toxicity. Further studies are needed to determine the safety of 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine and its potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine. One area of research is the development of 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine-based drugs for the treatment of various diseases. Another area of research is the study of the molecular mechanisms underlying the anti-inflammatory, anti-cancer, and neuroprotective effects of 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine. Further studies are also needed to determine the safety and potential side effects of 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine. Overall, 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine has shown great promise in scientific research studies and is a compound that is likely to continue to be studied in the future.
Synthesemethoden
3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine can be synthesized using a multi-step process that involves the reaction of 3-hydroxypyridine-2-carboxylic acid with oxalyl chloride to form 3-chloropyridine-2-carbonyl chloride. This intermediate compound is then reacted with oxane-2-carbonyl chloride and potassium fluoride to form 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine.
Wissenschaftliche Forschungsanwendungen
3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
3-fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O5S/c12-20(16,17)19-9-5-8(6-13-7-9)14-11(15)10-3-1-2-4-18-10/h5-7,10H,1-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUUHUXFWHWAEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)NC2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-methanesulfonylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2623778.png)
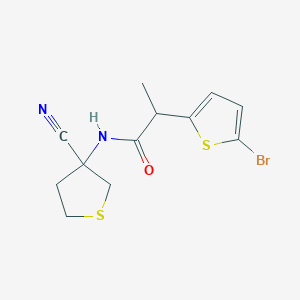
![3-[3-[Methyl-[[3-(trifluoromethyl)phenyl]methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2623781.png)
![2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile](/img/structure/B2623784.png)
![2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2623785.png)
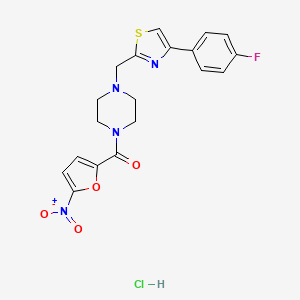
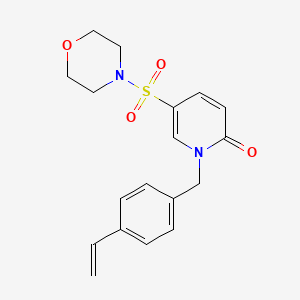
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2623791.png)
![2-[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]pyridine](/img/structure/B2623792.png)
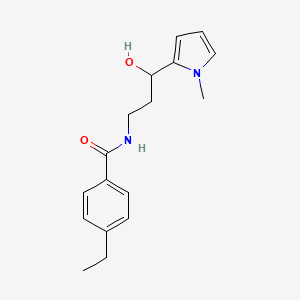
![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-propyl-1H-pyrazol-3-yl}sulfonyl)-4-(2-ethoxyphenyl)piperazine](/img/structure/B2623796.png)

